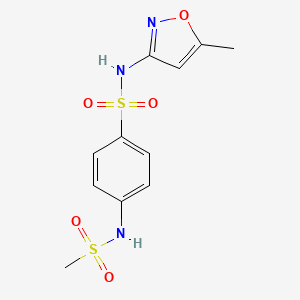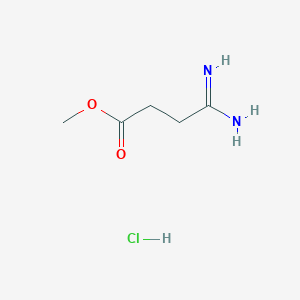![molecular formula C14H19NO5 B2899604 N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide CAS No. 1916723-31-3](/img/structure/B2899604.png)
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a tetrahydrofuran ring, a methoxyphenoxy group, and an acetamide moiety, which contribute to its unique chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be synthesized through the cyclization of a suitable diol precursor under acidic conditions.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction using a suitable phenol derivative and a methoxy group donor.
Acetamide Formation: The final step involves the formation of the acetamide moiety through the reaction of the intermediate compound with an acylating agent such as acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the tetrahydrofuran ring can be oxidized to form a carbonyl group.
Reduction: The acetamide moiety can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may act by inhibiting certain enzymes or modulating signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-ethoxyphenoxy)acetamide: Similar structure with an ethoxy group instead of a methoxy group.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2-(2-hydroxyphenoxy)acetamide: Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide is unique due to the presence of the methoxyphenoxy group, which can influence its chemical reactivity and biological activity. This uniqueness can make it a valuable compound for specific applications where the methoxy group plays a crucial role in its function.
Propriétés
IUPAC Name |
N-[(3-hydroxyoxolan-3-yl)methyl]-2-(2-methoxyphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-18-11-4-2-3-5-12(11)20-8-13(16)15-9-14(17)6-7-19-10-14/h2-5,17H,6-10H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVRHHLYFAWBRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCC2(CCOC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]furan-2-carboxamide](/img/structure/B2899523.png)
![N~1~-(2-CHLOROBENZYL)-2-[(6-METHYL-2-OXO-1,2-DIHYDRO-4-PYRIMIDINYL)SULFANYL]ACETAMIDE](/img/structure/B2899525.png)


![(2E,3E)-2-[2-(3,4-dimethylphenyl)hydrazin-1-ylidene]-1-(4-fluorophenyl)-3-(methoxyimino)propan-1-one](/img/structure/B2899529.png)
![6-(4-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-1,4-diazepan-1-yl)pyridine-3-carbonitrile](/img/structure/B2899533.png)



![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2899537.png)

![N'-(3-chloro-4-methoxyphenyl)-N-[1-(thiophen-2-yl)propan-2-yl]ethanediamide](/img/structure/B2899539.png)

